3-Ethyl-3,4-dimethylheptane

Description

BenchChem offers high-quality 3-Ethyl-3,4-dimethylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-3,4-dimethylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-34-6 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-3,4-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-9-10(4)11(5,7-2)8-3/h10H,6-9H2,1-5H3 |

InChI Key |

HKSCZRRMBTUZLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C)(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethyl-3,4-dimethylheptane IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched alkane 3-Ethyl-3,4-dimethylheptane, focusing on its chemical identity, structural properties, and relevant analytical methodologies. While not a compound typically associated with drug development, its properties are pertinent to analytical chemistry and material science.

IUPAC Nomenclature and Chemical Structure

The name 3-Ethyl-3,4-dimethylheptane is the correct and unambiguous identifier for this molecule according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1][2][3][4]

The naming convention is derived as follows:

-

Parent Chain Identification : The longest continuous chain of carbon atoms in the molecule contains seven carbons, making it a "heptane".

-

Numbering the Chain : The chain is numbered from the end that gives the substituents (the attached alkyl groups) the lowest possible locants (positions). Numbering from one direction gives locants of 3, 3, and 4, which is lower than the alternative (4, 5, 5).

-

Identifying and Naming Substituents : The molecule has three substituents: one ethyl (-CH2CH3) group and two methyl (-CH3) groups.

-

Alphabetical Ordering and Assembly : The substituents are listed alphabetically (ethyl before methyl). Prefixes like "di-" are not considered for alphabetization. The final name is assembled by placing the locants before each substituent name, followed by the parent chain name.

The chemical structure is as follows:

Below is a diagram illustrating the logical breakdown of the molecular structure for IUPAC naming.

Physicochemical and Identification Data

Quantitative data for 3-Ethyl-3,4-dimethylheptane is summarized below. As a simple, non-functionalized alkane, it has limited biological activity and is primarily characterized by its physical properties.

| Property | Value | Source(s) |

| Identifier | ||

| CAS Number | 61868-34-6 | [6][7] |

| PubChem CID | 19848562 | [6] |

| Molecular Properties | ||

| Molecular Formula | C11H24 | [5][6] |

| Molecular Weight | 156.31 g/mol | [6][8] |

| Exact Mass | 156.187800766 Da | [6] |

| Physical Properties | ||

| Boiling Point | 189.8 °C | [5] |

| Density | 0.778 g/cm³ | [8] |

| XLogP3-AA (Computed) | 5.4 | [6] |

| Refractive Index (Computed) | 1.428 | [6] |

| Molar Refractivity (Computed) | 52.34 m³/mol | [6] |

Relevance in Research and Development

Branched alkanes such as 3-Ethyl-3,4-dimethylheptane are not typically investigated as active pharmaceutical ingredients in drug development due to their chemical inertness and lack of functional groups necessary for specific biological interactions.

Their primary relevance to the scientific community is:

-

Analytical Standards : Used as reference compounds in Gas Chromatography (GC) for the identification of components in complex hydrocarbon mixtures like fuels, lubricants, and environmental samples.

-

Combustion Research : As a component of surrogate fuel mixtures designed to mimic the combustion properties of real-world fuels like gasoline or diesel.

-

Physicochemical Modeling : Studied to understand the relationship between molecular structure (e.g., branching) and physical properties like boiling point, viscosity, and density.

There are no known signaling pathways or specific biological mechanisms associated with this molecule.

Experimental Protocol: Identification by GC-MS

The standard method for the identification and quantification of volatile organic compounds like 3-Ethyl-3,4-dimethylheptane is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12][13] The following is a representative protocol.

Objective : To identify and confirm the presence of 3-Ethyl-3,4-dimethylheptane in a complex hydrocarbon mixture.

1. Sample Preparation

-

If the sample is a liquid mixture, dilute it 1:100 (v/v) with a high-purity solvent such as hexane (B92381) or dichloromethane.

-

Prepare a standard solution of pure 3-Ethyl-3,4-dimethylheptane (e.g., 100 ppm in hexane) for retention time confirmation.

-

Prepare an alkane standard mixture (e.g., C8-C20) to calculate the Linear Retention Index (RI) for the target compound.[13]

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph : Agilent 7890B series or equivalent.[13]

-

Mass Spectrometer : Agilent 5977 series mass selective detector (MSD) or equivalent.[13]

-

Column : HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) or equivalent non-polar column.[13]

-

Carrier Gas : Helium at a constant flow rate of 1.0 - 1.25 mL/min.[13]

-

Injection : 1 µL of the prepared sample is injected in splitless mode.

-

Injector Temperature : 250 °C.[13]

3. GC Oven Temperature Program

-

Initial Temperature: Hold at 50 °C for 2 minutes.

-

Ramp 1: Increase temperature at a rate of 5 °C/min to 200 °C.

-

Ramp 2: Increase temperature at a rate of 20 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes. (Note: This program is a general starting point and must be optimized for the specific sample matrix.)

4. Mass Spectrometer Parameters

-

Ionization Mode : Electron Impact (EI) at 70 eV.[13]

-

Mass Range : Scan from m/z 35 to 550 amu.[13]

-

Solvent Delay : 3-5 minutes to prevent filament damage from the solvent peak.[13]

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

5. Data Analysis

-

Identification : The compound is identified by comparing its mass spectrum with a reference library (e.g., NIST). The fragmentation pattern for a branched alkane is characteristic.

-

Confirmation : The identity is confirmed by matching the retention time of the peak in the sample chromatogram with that of the pure standard.

-

Retention Index (RI) : For further confirmation, the RI is calculated using the retention times of the C8-C20 alkane standards and compared against known database values.

The workflow for this analytical protocol is visualized below.

References

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-ethyl-3,4-dimethylheptane [chemister.ru]

- 6. 3-Ethyl-3,4-dimethylheptane | C11H24 | CID 19848562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-ethyl-3,4-dimethylheptane | CAS#:61868-34-6 | Chemsrc [chemsrc.com]

- 8. 3-ethyl-3,4-dimethylheptane [stenutz.eu]

- 9. researchgate.net [researchgate.net]

- 10. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pragolab.cz [pragolab.cz]

- 13. 2.4. Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]

A Technical Guide to the Physical Properties of 3-Ethyl-3,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 3-Ethyl-3,4-dimethylheptane. The information contained herein is intended to support research and development activities where this compound may be utilized as a solvent, reference standard, or in other applications. All quantitative data is presented in a clear, tabular format for ease of comparison. Furthermore, this guide outlines generalized, yet detailed, experimental protocols for the determination of key physical properties.

Core Physical and Chemical Properties

The fundamental identifiers and physical characteristics of 3-Ethyl-3,4-dimethylheptane are summarized below. This data is crucial for understanding the compound's behavior under various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2] |

| Molecular Weight | 156.31 g/mol | [1][2][3] |

| CAS Number | 61868-34-6 | [2] |

| Boiling Point | 189.8 - 190 °C | [1][3] |

| Density | 0.778 g/mL | [3] |

| Refractive Index | 1.436 | [3] |

| Melting Point | Not available (Estimated for an isomer, 3,4-dimethyl-4-ethylheptane: -57.06°C) | [4] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, benzene, chloroform). | [5] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the primary physical properties of liquid organic compounds such as 3-Ethyl-3,4-dimethylheptane.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.[6]

-

A capillary tube, with its sealed end pointing upwards, is placed into the test tube containing the sample.[6]

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

-

The thermometer and test tube assembly is then inserted into the Thiele tube, which is filled with mineral oil to a level above the side arm.

-

The Thiele tube is gently heated at the side arm. As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured on an analytical balance.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Reference Liquid) * Density of Reference Liquid

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property of a liquid and can be used to assess its purity.[7]

Apparatus:

-

Abbe refractometer

-

Light source (sodium D line, 589 nm)

-

Constant temperature water circulator

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Lens paper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.[8]

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a dropper, place a few drops of the liquid sample onto the surface of the lower prism.[8]

-

Close the prisms carefully to spread the liquid into a thin film.

-

Adjust the light source and mirror to obtain maximum illumination.[8]

-

While looking through the eyepiece, turn the coarse and fine adjustment knobs until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement was taken, as refractive index is temperature-dependent.[7] If the measurement is not at 20°C, a correction can be applied.[9]

Process Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound.

Caption: General workflow for determining the physical properties of a liquid.

References

- 1. 3-ethyl-3,4-dimethylheptane [chemister.ru]

- 2. 3-Ethyl-3,4-dimethylheptane | C11H24 | CID 19848562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-ethyl-3,4-dimethylheptane [stenutz.eu]

- 4. 3,4-dimethyl-4-ethylheptane CAS#: [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. athabascau.ca [athabascau.ca]

- 8. davjalandhar.com [davjalandhar.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 3-Ethyl-3,4-dimethylheptane (CAS No. 61868-34-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-3,4-dimethylheptane. Due to the limited availability of specific experimental data for this compound, this guide includes predicted properties and outlines general experimental protocols for its synthesis and characterization based on established organic chemistry principles.

Chemical Identity and Physical Properties

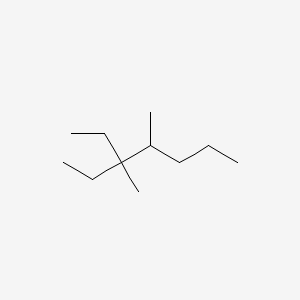

3-Ethyl-3,4-dimethylheptane is a saturated, branched-chain alkane. Its structure consists of a heptane (B126788) backbone with an ethyl group at the third position and methyl groups at the third and fourth positions.

Table 1: Chemical Identifiers for 3-Ethyl-3,4-dimethylheptane

| Identifier | Value | Reference |

| CAS Number | 61868-34-6 | [1][2][3] |

| Molecular Formula | C₁₁H₂₄ | [1][3][4] |

| IUPAC Name | 3-Ethyl-3,4-dimethylheptane | [3] |

| SMILES | CCCC(C)C(C)(CC)CC | [1][3] |

| InChIKey | HKSCZRRMBTUZLO-UHFFFAOYSA-N | [1][3] |

| Synonyms | 3,4-DIMETHYL-3-ETHYLHEPTANE | [1] |

Table 2: Physical and Computed Properties of 3-Ethyl-3,4-dimethylheptane

| Property | Value | Reference |

| Molecular Weight | 156.31 g/mol | [1][3][5] |

| Boiling Point | 189.8 °C | [4] |

| Density | 0.778 g/cm³ | [5] |

| XLogP3-AA | 5.4 | [1][3] |

| Complexity | 90.2 | [1][3] |

Experimental Protocols

A logical approach to synthesize this highly branched alkane is through the construction of its carbon skeleton using a Grignard reaction, followed by the removal of the resulting hydroxyl group. A potential disconnection suggests the reaction between 2-bromo-2-methylpentane (B146041) and butan-2-one, followed by reduction.

Step 1: Synthesis of 3,4-dimethylheptan-3-ol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

-

Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromopentane (B28208) (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium suspension. Maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-methylbutan-2-one (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

Reaction and Quenching: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3,4-dimethylheptan-3-ol.

Step 2: Reduction of 3,4-dimethylheptan-3-ol to 3-Ethyl-3,4-dimethylheptane

A two-step dehydration-hydrogenation sequence is a reliable method for this conversion.

-

Dehydration: Dissolve the crude alcohol from the previous step in toluene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude alkene mixture.

-

Hydrogenation: Dissolve the crude alkene in ethanol (B145695) or ethyl acetate (B1210297) in a suitable hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd/C). Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.

-

Final Isolation: Once the reaction is complete (monitored by GC or TLC), filter the mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure 3-Ethyl-3,4-dimethylheptane.

GC-MS is the ideal technique for confirming the identity and purity of the volatile, nonpolar product.

-

Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile solvent such as hexane (B92381) or pentane.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a nonpolar capillary column (e.g., DB-5ms, HP-5ms, or similar).

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Program: A typical temperature program would be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 40-300.

-

-

Data Analysis: The retention time of the major peak will be characteristic of the compound under the given conditions. The mass spectrum should show a molecular ion peak (m/z 156) and a fragmentation pattern consistent with a C₁₁H₂₄ branched alkane. Key fragments would be expected from the loss of methyl (M-15), ethyl (M-29), and larger alkyl fragments.

Spectroscopic Data (Predicted)

No experimental spectra for 3-Ethyl-3,4-dimethylheptane were found. The following are predicted key features based on its structure:

-

¹H NMR: The spectrum would be complex, with multiple overlapping signals in the 0.8-1.5 ppm range, characteristic of a saturated alkane. Distinct signals would include triplets for the terminal methyl groups of the ethyl and heptane chains, and complex multiplets for the methylene (B1212753) and methine protons.

-

¹³C NMR: The spectrum would show 11 distinct signals for each carbon atom, assuming chiral centers lead to diastereotopic non-equivalence. The signals would all appear in the aliphatic region (approx. 10-50 ppm).

-

IR Spectroscopy: The spectrum would be simple, showing C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be at m/z 156. The fragmentation pattern would be dominated by the loss of alkyl radicals, with prominent peaks at m/z 141 (M-15), 127 (M-29), and other fragments resulting from cleavage at the branching points.

Mandatory Visualizations

References

3-Ethyl-3,4-dimethylheptane molecular weight and formula

Introduction

This document provides a detailed technical overview of the branched alkane, 3-Ethyl-3,4-dimethylheptane. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require precise information on its fundamental chemical and physical properties. As a saturated hydrocarbon, this compound's primary relevance is in organic synthesis, analytical chemistry, and as a potential component in fuel formulations, rather than in direct pharmacological applications.

Molecular Identity and Properties

3-Ethyl-3,4-dimethylheptane is a saturated hydrocarbon, meaning it contains only single bonds between its carbon atoms. Its structure consists of a seven-carbon heptane (B126788) backbone with three alkyl substituents: an ethyl group at the third carbon and two methyl groups at the third and fourth carbons, respectively.

The key quantitative properties of this molecule are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [2][3][4] |

| IUPAC Name | 3-ethyl-3,4-dimethylheptane | [2] |

| CAS Registry Number | 61868-34-6 | [3] |

| Canonical SMILES | CCCC(C)C(C)(CC)CC | [2] |

| Boiling Point | 189.8 °C | [1] |

Experimental Protocols & Applications

Due to its nature as a simple branched alkane, 3-Ethyl-3,4-dimethylheptane is not associated with specific biological signaling pathways or direct applications in drug development. Therefore, detailed experimental protocols for biological assays are not applicable.

However, its properties make it relevant in other scientific contexts:

-

Analytical Chemistry: It can be used as a reference compound in gas chromatography for the identification of components in complex hydrocarbon mixtures.[3]

-

Fuel Science: Branched alkanes are known to improve combustion efficiency and increase the octane (B31449) rating of gasoline.[5] The synthesis of compounds like 3-Ethyl-3,4-dimethylheptane is often achieved through processes such as alkylation, hydrocracking, or the isomerization of straight-chain alkanes in the petrochemical industry.[5]

-

Organic Synthesis: It can serve as a non-polar solvent or as a starting material or intermediate in the synthesis of more complex organic molecules.[5]

Standard experimental protocols for alkanes generally involve reactions such as combustion, halogenation under UV light, and thermal cracking.[5]

Structural and Logical Relationships

To visualize the constitution of 3-Ethyl-3,4-dimethylheptane from its core components, the following diagram illustrates the logical relationship between the parent chain and its substituents as defined by IUPAC nomenclature.

Caption: Logical construction of 3-Ethyl-3,4-dimethylheptane from its parent chain and substituents.

References

A Technical Guide to the Synthesis of Highly Branched Alkanes: The Case of 3-Ethyl-3,4-dimethylheptane

Abstract: The synthesis of complex, highly branched alkanes is a significant challenge in organic chemistry, primarily due to the difficulty of constructing sterically hindered C-C bonds, particularly quaternary carbon centers. These motifs are crucial in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of viable synthetic routes to produce structures like 3-Ethyl-3,4-dimethylheptane, a model compound featuring a quaternary stereocenter. We explore and compare three classical and powerful methodologies: the Grignard reagent approach, the Corey-House synthesis, and the Wittig reaction followed by hydrogenation. This document details the strategic retrosynthetic analysis, reaction mechanisms, comprehensive experimental protocols, and quantitative data to guide researchers and drug development professionals in the synthesis of sterically demanding saturated hydrocarbons.

Introduction and Retrosynthetic Strategy

The construction of alkanes bearing quaternary carbon atoms—carbons bonded to four other carbon atoms—is a formidable task in synthetic organic chemistry. These structures often lead to high levels of steric hindrance, which can impede reaction kinetics and favor undesired side reactions like elimination. 3-Ethyl-3,4-dimethylheptane serves as an excellent case study, containing a quaternary center at the C3 position.

A logical retrosynthetic analysis of the target molecule reveals several potential C-C bond disconnections. The most strategically sound approaches involve disconnecting the bonds around the quaternary center or disconnecting the carbon backbone to form an alkene precursor, which can be subsequently hydrogenated. This guide focuses on three such disconnections that lead to well-established synthetic routes.

Caption: Retrosynthetic analysis of 3-Ethyl-3,4-dimethylheptane.

Synthesis Route A: Grignard Reagent Approach

This route is a classic and reliable method for creating tertiary alcohols, which are excellent precursors to highly substituted alkanes.[1][2] The strategy involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone, followed by dehydration of the resulting tertiary alcohol and catalytic hydrogenation of the alkene intermediate.[2][3]

Workflow and Mechanism

The overall workflow consists of three main stages. The key step is the formation of the C-C bond via the Grignard reaction, which attacks the electrophilic carbonyl carbon.[3]

Caption: Workflow for the Grignard reagent synthesis route.

The mechanism for the key Grignard addition step involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.

Caption: Mechanism of Grignard addition to a ketone.

Quantitative Data Summary

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |

| 1 | Grignard Addition | 1. Ethylmagnesium bromide, Anhydrous diethyl ether or THF, 0 °C to RT. 2. 1 M H₂SO₄ or NH₄Cl (aq. workup). | 85-95% | [4][5] |

| 2 | Dehydration | Concentrated H₂SO₄ or H₃PO₄, heat; or TsOH, benzene, Dean-Stark trap. | 70-90% | N/A |

| 3 | Hydrogenation | H₂ (balloon or high pressure), 5-10% Pd/C or PtO₂, Ethanol (B145695) or Ethyl Acetate (B1210297), RT. | >95% | [6][7] |

Experimental Protocols

Protocol A1: Grignard Synthesis of 3-Ethyl-4-methylheptan-3-ol [4][5]

-

Setup: All glassware must be rigorously dried (oven-dried >120°C or flame-dried) and assembled under an inert atmosphere (Nitrogen or Argon).[5]

-

Grignard Formation (if not purchased): In a round-bottom flask equipped with a condenser and dropping funnel, place magnesium turnings (1.1 eq). Add a small portion of a solution of ethyl bromide (1.0 eq) in anhydrous diethyl ether. Initiation may require gentle warming or an iodine crystal. Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.[5]

-

Addition to Ketone: Cool the prepared Grignard reagent to 0°C in an ice bath. Add a solution of 4-methylheptan-3-one (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

-

Workup: After the addition is complete, stir for an additional 30-60 minutes at room temperature. Slowly quench the reaction by adding it to a beaker of ice, followed by the slow addition of 1 M sulfuric acid until the magnesium salts dissolve.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer 2-3 times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol. Purify by distillation or column chromatography.

Protocol A2: Dehydration and Hydrogenation [6][7]

-

Dehydration: Combine the crude 3-ethyl-4-methylheptan-3-ol with a catalytic amount of p-toluenesulfonic acid (TsOH) in toluene (B28343). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.

-

Workup: Cool the reaction, wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude alkene mixture.

-

Hydrogenation: Dissolve the crude alkene in ethanol or ethyl acetate in a flask. Carefully add 5-10 wt% of Palladium on carbon (Pd/C) catalyst.[6] Seal the flask, evacuate, and backfill with hydrogen gas (this can be done multiple times or by using a hydrogen-filled balloon).[7]

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Purification: Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst, washing the pad with the solvent.[7] Concentrate the filtrate under reduced pressure to yield the final product, 3-Ethyl-3,4-dimethylheptane.

Synthesis Route B: Corey-House Synthesis

The Corey-House reaction is a powerful method for forming alkanes by coupling a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[8][9] It is particularly useful for creating unsymmetrical alkanes.[10] For synthesizing 3-Ethyl-3,4-dimethylheptane, this route is challenging because the most direct disconnection requires coupling at a tertiary carbon, which is often inefficient and prone to elimination. However, it remains a cornerstone of alkane synthesis.[11][12]

Workflow and Mechanism

The synthesis involves the preparation of a Gilman reagent, which then acts as a nucleophile to displace a halide in a coupling reaction.[13]

Caption: Workflow for the Corey-House synthesis route.

Quantitative Data Summary

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |

| 1 | Alkyllithium Formation | Lithium metal, Alkyl Halide, Anhydrous Ether. | High | [11] |

| 2 | Gilman Reagent Formation | Alkyllithium (2 eq), CuI (1 eq), Anhydrous Ether or THF, ~ -78 °C to 0 °C. | High | [8] |

| 3 | Coupling Reaction | Gilman Reagent, Alkyl Halide, Ether or THF, ~ 0 °C to RT. | Variable (Good for 1°/2° halides, poor for 3° halides). | [9][10] |

Experimental Protocols

Protocol B1: Preparation of Lithium Diethylcuprate (Gilman Reagent) [11][13]

-

Setup: Use oven-dried glassware under an inert atmosphere.

-

Prepare Ethyllithium: In a flask, react ethyl bromide (1.0 eq) with lithium metal (2.2 eq) in anhydrous diethyl ether to form an ethyllithium solution. Titrate to determine the exact concentration.

-

Prepare Gilman Reagent: In a separate flask under argon, suspend copper(I) iodide (CuI, 1.0 eq) in anhydrous diethyl ether or THF and cool to -78 °C. Slowly add the ethyllithium solution (2.0 eq) via syringe. The solution will change color, indicating the formation of the Gilman reagent, Li[Cu(CH₂CH₃)₂].

Protocol B2: Coupling Reaction [12]

-

Reaction: To the freshly prepared Gilman reagent at low temperature (e.g., 0 °C), slowly add a solution of the second alkyl halide (e.g., 3-bromo-3,4-dimethylheptane) in ether.

-

Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the mixture with ether, wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. The crude product is purified by column chromatography or distillation. Note: Due to the use of a tertiary halide, the yield is expected to be low, with significant amounts of elimination byproducts.

Synthesis Route C: Wittig Reaction Approach

The Wittig reaction is a premier method for synthesizing alkenes from aldehydes or ketones.[14][15] By choosing the appropriate ketone and phosphonium ylide, a tetrasubstituted alkene can be constructed, which is then hydrogenated to the target alkane.[16] This approach offers excellent control over the location of the eventual C-C single bonds formed after reduction.

Workflow and Mechanism

This route involves the preparation of a phosphorus ylide, its reaction with a ketone to form an alkene, and subsequent hydrogenation.

Caption: Workflow for the Wittig reaction synthesis route.

The Wittig reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.

Caption: Simplified mechanism of the Wittig reaction.

Quantitative Data Summary

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |

| 1a | Phosphonium Salt Formation | Triphenylphosphine, 2-Bromobutane, Toluene, reflux. | >90% | [15] |

| 1b | Ylide Formation | Phosphonium salt, Strong base (n-BuLi, NaH, or NaNH₂), Anhydrous THF or Ether. | High (used in situ) | [16] |

| 2 | Wittig Olefination | Ylide solution, 3-Pentanone, Anhydrous THF, -78 °C to RT. | 50-80% | [17][18] |

| 3 | Hydrogenation | H₂ (balloon), 10% Pd/C, Ethanol, RT. | >95% | [7][19] |

Experimental Protocols

Protocol C1: Wittig Reaction to form 3-Ethyl-4-methylhept-3-ene [17][18][20]

-

Phosphonium Salt: Reflux a solution of triphenylphosphine (1.0 eq) and 2-bromobutane (1.0 eq) in toluene for 24-48 hours. Cool the solution to precipitate the phosphonium salt, filter, and dry.

-

Ylide Formation: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78 °C. Add a strong base like n-butyllithium (n-BuLi) (1.0 eq) dropwise until the characteristic color of the ylide (often orange/red) persists.

-

Olefination: To the cold ylide solution, add a solution of 3-pentanone (1.0 eq) in THF dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.[17]

-

Workup: Quench the reaction with water. Extract the product with ether or hexanes. The main byproduct, triphenylphosphine oxide, can often be precipitated by concentrating the organic layer and adding a nonpolar solvent, then removed by filtration.[17]

-

Purification: Further purify the resulting alkene by column chromatography.

Protocol C2: Hydrogenation Follow Protocol A2 for the catalytic hydrogenation of the alkene intermediate to yield the final alkane product.

Comparison of Synthetic Routes

| Feature | Grignard Route | Corey-House Route | Wittig Route |

| Key Transformation | Ketone + Grignard | Gilman Reagent + Alkyl Halide | Ketone + Ylide |

| Quaternary Center | Formed as a tertiary alcohol, then reduced. | Formed directly in the coupling step. | Formed as an alkene, then reduced. |

| Steps | 3 (Ketone -> Alcohol -> Alkene -> Alkane) | 3 (Halide -> R-Li -> Gilman -> Alkane) | 3 (Ylide -> Alkene -> Alkane) |

| Advantages | Reliable, high-yielding steps, uses common reagents.[4] | Excellent for forming specific C-C bonds.[8] | Excellent positional control of the double bond before reduction.[16] |

| Disadvantages | Requires an extra reduction step (dehydration + hydrogenation). | Poor reactivity/high elimination with tertiary halides.[11] | Stereochemistry of alkene (E/Z) can be difficult to control; byproduct removal can be tedious.[14] |

| Overall Feasibility | High: Likely the most practical and highest yielding route for this target. | Low: Severely limited by the required tertiary halide coupling step. | Moderate to High: Feasible, but ylide formation and byproduct removal add complexity. |

Conclusion

The synthesis of highly branched alkanes such as 3-Ethyl-3,4-dimethylheptane requires careful strategic planning to efficiently construct the sterically congested quaternary carbon center. While several classical methods can be adapted for this purpose, they present different advantages and limitations. The Grignard Reagent Approach stands out as the most robust and practical pathway, leveraging a high-yielding C-C bond formation followed by standard reduction techniques. The Wittig Reaction Approach offers a viable alternative with excellent regiochemical control, though it may present challenges in byproduct separation. The Corey-House Synthesis , while powerful for many applications, is ill-suited for the most direct disconnection in this specific case due to its intolerance for tertiary alkyl halides. For researchers and professionals in drug development, a thorough understanding of these routes allows for the selection of the most appropriate strategy based on available starting materials, scalability, and the specific structural demands of the target molecule.

References

- 1. Khan Academy [khanacademy.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. leah4sci.com [leah4sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 9. collegedunia.com [collegedunia.com]

- 10. byjus.com [byjus.com]

- 11. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 12. Corey-House_synthesis [chemeurope.com]

- 13. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-3,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-Ethyl-3,4-dimethylheptane, a saturated hydrocarbon with notable structural complexity. An understanding of the stereochemistry of this molecule is critical for its potential applications in various fields, including asymmetric synthesis and as a chiral building block. This document outlines the stereoisomeric forms, their relationships, and provides detailed experimental protocols for their synthesis and separation, supported by a summary of their physicochemical properties.

Molecular Structure and Stereoisomerism

3-Ethyl-3,4-dimethylheptane possesses two chiral centers at carbon atoms C3 and C4. A chiral center is a carbon atom attached to four different substituent groups, giving rise to stereoisomerism.

-

C3 (Carbon 3): This carbon is bonded to an ethyl group (-CH₂CH₃), a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃), and the substituted carbon atom C4.

-

C4 (Carbon 4): This carbon is connected to a methyl group (-CH₃), a hydrogen atom (-H), a sec-butyl group (the remainder of the heptane (B126788) chain), and the substituted carbon atom C3.

The presence of two chiral centers (n=2) results in a total of 2ⁿ = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationships between these isomers are that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).

The four stereoisomers of 3-Ethyl-3,4-dimethylheptane are:

-

(3R,4R)-3-Ethyl-3,4-dimethylheptane

-

(3S,4S)-3-Ethyl-3,4-dimethylheptane

-

(3R,4S)-3-Ethyl-3,4-dimethylheptane

-

(3S,4R)-3-Ethyl-3,4-dimethylheptane

Physicochemical Properties

| Property | 3-Ethyl-3,4-dimethylheptane (Mixture) | (3R,4R) | (3S,4S) | (3R,4S) | (3S,4R) |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight ( g/mol ) | 156.31 | 156.31 | 156.31 | 156.31 | 156.31 |

| Boiling Point (°C) | ~189 | Expected to be slightly different from the enantiomeric pair | Expected to be slightly different from the enantiomeric pair | Expected to be slightly different from the enantiomeric pair | Expected to be slightly different from the enantiomeric pair |

| Density (g/mL at 20°C) | ~0.765 | Expected to be slightly different from the enantiomeric pair | Expected to be slightly different from the enantiomeric pair | Expected to be slightly different from the enantiomeric pair | Expected to be slightly different from the enantiomeric pair |

| Optical Rotation ([\u03b1]\u2097\u00b2\u2075) | 0 (racemic mixture) | +y | -y | +z | -z |

Note: The boiling point and density of the mixture are approximate values. The optical rotations for the individual stereoisomers are represented by variables (+y, -y, +z, -z) as the specific values are not experimentally determined but are expected to be equal in magnitude and opposite in sign for enantiomeric pairs.

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of 3-Ethyl-3,4-dimethylheptane requires a stereoselective approach. A plausible synthetic route involves the use of chiral auxiliaries or catalysts to control the stereochemistry at the two chiral centers. One potential strategy is outlined below, based on established methodologies for the asymmetric synthesis of alkanes with adjacent chiral centers.

Protocol: Asymmetric Reductive Coupling

This protocol describes a general approach for the synthesis of a single stereoisomer, for instance, (3R,4R)-3-Ethyl-3,4-dimethylheptane.

Materials:

-

(R)-3-Pentanone

-

Propylmagnesium bromide (Grignard reagent)

-

Chiral phosphine (B1218219) ligand (e.g., (R)-BINAP)

-

Ruthenium catalyst (e.g., RuCl₂(BINAP))

-

Hydrogen gas

-

Anhydrous solvents (e.g., THF, Methanol)

-

Standard glassware for organic synthesis

Procedure:

-

Grignard Reaction: To a solution of (R)-3-Pentanone in anhydrous THF at -78 °C, slowly add a solution of propylmagnesium bromide. The reaction is stirred for 2 hours at this temperature and then allowed to warm to room temperature. This step aims to create the C3-C4 bond with a degree of diastereoselectivity.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

-

Purification: The resulting crude alcohol is purified by flash column chromatography on silica (B1680970) gel.

-

Deoxygenation and Hydrogenation: The purified alcohol is then subjected to a deoxygenation reaction, for example, via a Barton-McCombie deoxygenation, to yield an alkene. This alkene is then hydrogenated using a chiral ruthenium catalyst (e.g., RuCl₂((R)-BINAP)) under a hydrogen atmosphere. This step is crucial for establishing the second chiral center with high enantioselectivity.

-

Final Purification: The final product, (3R,4R)-3-Ethyl-3,4-dimethylheptane, is purified by fractional distillation or preparative gas chromatography.

Separation of Stereoisomers

The separation of the four stereoisomers of 3-Ethyl-3,4-dimethylheptane can be achieved using chiral chromatography.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Materials:

-

Racemic mixture of 3-Ethyl-3,4-dimethylheptane

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC grade solvents (e.g., n-hexane, isopropanol)

-

HPLC system with a UV or refractive index detector

Procedure:

-

Column Selection: A chiral stationary phase column known for resolving non-polar analytes is selected.

-

Mobile Phase Optimization: A mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol (B130326) is prepared. The ratio of the solvents is optimized to achieve the best separation of the four stereoisomers. A typical starting condition would be 99:1 (n-hexane:isopropanol).

-

Sample Preparation: A dilute solution of the racemic mixture of 3-Ethyl-3,4-dimethylheptane is prepared in the mobile phase.

-

Chromatographic Separation: The sample is injected into the HPLC system. The flow rate and column temperature are optimized to improve resolution. The retention times of the four stereoisomers will differ, allowing for their separation. Diastereomers will have different retention times, and the enantiomers within each diastereomeric pair will also be resolved by the chiral stationary phase.

-

Fraction Collection: The eluent corresponding to each separated peak is collected.

-

Solvent Removal: The solvent from each collected fraction is carefully removed under reduced pressure to yield the individual, purified stereoisomers.

Visualizations

The relationships between the stereoisomers and a general workflow for their separation are illustrated below using Graphviz diagrams.

Caption: Relationships between the stereoisomers of 3-Ethyl-3,4-dimethylheptane.

Caption: General workflow for the separation of stereoisomers.

The Thermodynamic Stability of Branched vs. Linear Alkanes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of branched versus linear alkanes. A thorough understanding of the relationship between molecular structure and stability is fundamental in various scientific disciplines, including drug development, where molecular interactions and energy considerations are paramount. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and visually represents the logical relationships governing these properties.

Core Concept: Stability and Molecular Structure

In the realm of thermodynamics, stability refers to the energy state of a system. A more stable compound possesses a lower internal energy. For isomeric alkanes, which have the same molecular formula but different structural arrangements, the degree of branching significantly influences their thermodynamic stability. Experimental and computational studies have consistently shown that branched alkanes are thermodynamically more stable than their linear counterparts.[1][2] This increased stability is primarily attributed to a combination of factors including intramolecular steric interactions and electronic effects.[3]

The thermodynamic stability of alkanes is experimentally quantified through two key parameters: the standard enthalpy of formation (ΔHf°) and the standard enthalpy of combustion (ΔHc°).

-

Standard Enthalpy of Formation (ΔHf°): This is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative (or less positive) enthalpy of formation indicates greater stability.

-

Standard Enthalpy of Combustion (ΔHc°): This is the enthalpy change when one mole of a substance is completely burned in excess oxygen. Since combustion is an exothermic process, the enthalpy of combustion is always negative. A less negative (i.e., smaller magnitude) heat of combustion signifies that the initial molecule was in a lower energy state and therefore more stable.[4]

Data Presentation: Thermodynamic Properties of Alkanes

The following tables summarize the standard enthalpy of formation and standard enthalpy of combustion for a series of linear and branched alkanes. The data clearly illustrates that with an increase in branching, the enthalpy of formation becomes more negative, and the magnitude of the enthalpy of combustion decreases, both indicating enhanced thermodynamic stability.

Table 1: Standard Enthalpy of Formation (ΔHf°) of Selected Alkanes (gas phase, 298.15 K)

| Alkane | Molecular Formula | Isomer Type | ΔHf° (kJ/mol) |

| Butane | C₄H₁₀ | Linear | -127.2 |

| 2-Methylpropane | C₄H₁₀ | Branched | -135.6 |

| Pentane | C₅H₁₂ | Linear | -146.4 |

| 2-Methylbutane | C₅H₁₂ | Branched | -154.4 |

| 2,2-Dimethylpropane | C₅H₁₂ | Branched | -166.0 |

| Hexane | C₆H₁₄ | Linear | -167.2 |

| 2-Methylpentane | C₆H₁₄ | Branched | -174.5 |

| 3-Methylpentane | C₆H₁₄ | Branched | -172.2 |

| 2,2-Dimethylbutane | C₆H₁₄ | Branched | -184.6 |

| 2,3-Dimethylbutane | C₆H₁₄ | Branched | -180.0 |

| Heptane | C₇H₁₆ | Linear | -187.8 |

| Octane | C₈H₁₈ | Linear | -208.5 |

| 2,2,4-Trimethylpentane | C₈H₁₈ | Branched | -224.1 |

Data sourced from[1]

Table 2: Standard Enthalpy of Combustion (ΔHc°) of Selected Alkanes (gas phase, 298.15 K)

| Alkane | Molecular Formula | Isomer Type | ΔHc° (kJ/mol) |

| Butane | C₄H₁₀ | Linear | -2877 |

| 2-Methylpropane | C₄H₁₀ | Branched | -2868 |

| Pentane | C₅H₁₂ | Linear | -3509 |

| 2-Methylbutane | C₅H₁₂ | Branched | -3506 |

| 2,2-Dimethylpropane | C₅H₁₂ | Branched | -3492 |

| Hexane | C₆H₁₄ | Linear | -4163 |

| Heptane | C₇H₁₆ | Linear | -4817 |

| Octane | C₈H₁₈ | Linear | -5470 |

| 2,2,4-Trimethylpentane | C₈H₁₈ | Branched | -5451 |

Experimental Protocols: Determination of Thermodynamic Data

The thermodynamic data presented above are determined experimentally, primarily through calorimetry. The heat of combustion is directly measured using a bomb calorimeter, and this value can then be used to calculate the enthalpy of formation using Hess's Law.

Protocol for Bomb Calorimetry

Objective: To determine the enthalpy of combustion of a liquid or solid alkane.

Apparatus:

-

Bomb calorimeter (including the bomb, bucket, stirrer, and ignition unit)

-

High-precision thermometer (digital or mercury)

-

Balance (accurate to ±0.1 mg)

-

Pellet press (for solid samples)

-

Fuse wire (of known heat of combustion)

-

Oxygen cylinder with a pressure gauge

-

Volumetric flask (for measuring water)

-

Sample of alkane (e.g., n-heptane or a solid alkane pellet)

-

Benzoic acid (for calibration)

Procedure:

-

Calibration of the Calorimeter: a. Accurately weigh a pellet of benzoic acid (approximately 1 g), which has a known heat of combustion. b. Measure and weigh a 10 cm piece of fuse wire. c. Secure the benzoic acid pellet in the sample cup inside the bomb and attach the fuse wire to the electrodes, ensuring it is in contact with the pellet. d. Add a small, known amount of water (approximately 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor. e. Seal the bomb and purge it with a small amount of oxygen before filling it to a pressure of 25-30 atm. f. Place the bomb in the calorimeter bucket and add a precise volume of distilled water (e.g., 2000 mL) to submerge the bomb. g. Assemble the calorimeter, start the stirrer, and allow the system to reach thermal equilibrium. Record the initial temperature at regular intervals for several minutes to establish a baseline. h. Ignite the sample by passing an electric current through the fuse wire. i. Record the temperature at regular intervals as it rises and then cools, until a stable final temperature is reached. j. After the experiment, release the pressure from the bomb, and measure the length of the unburned fuse wire. k. Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the measured temperature change.

-

Determination of the Enthalpy of Combustion of the Alkane: a. Repeat the procedure from step 1a to 1j, replacing the benzoic acid with a known mass of the alkane sample. b. Using the heat capacity of the calorimeter determined in the calibration step and the measured temperature change, calculate the heat released during the combustion of the alkane. c. Convert the heat released to the molar enthalpy of combustion by dividing by the number of moles of the alkane sample used.

Calculation of Enthalpy of Formation from Enthalpy of Combustion:

The standard enthalpy of formation (ΔHf°) of an alkane can be calculated from its experimentally determined standard enthalpy of combustion (ΔHc°) using Hess's Law. The combustion reaction for a generic alkane (CnH2n+2) is:

CnH2n+2 + (3n+1)/2 O2 → n CO2 + (n+1) H2O

The enthalpy of combustion is related to the enthalpies of formation of the reactants and products as follows:

ΔHc° = [n * ΔHf°(CO2) + (n+1) * ΔHf°(H2O)] - [ΔHf°(CnH2n+2) + (3n+1)/2 * ΔHf°(O2)]

Since the standard enthalpy of formation of an element in its standard state (like O2) is zero, the equation can be rearranged to solve for the enthalpy of formation of the alkane:

ΔHf°(CnH2n+2) = [n * ΔHf°(CO2) + (n+1) * ΔHf°(H2O)] - ΔHc°

The standard enthalpies of formation for CO2 and H2O are well-established values.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Logical relationship between alkane structure and thermodynamic stability.

Caption: Experimental workflow for determining thermodynamic stability of alkanes.

References

- 1. Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds [wiredchemist.com]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]

- 5. Enthalpy of combustion of alkanes graph vales versus carbon number molecular mass Complete & incomplete combustion of alkanes environmental pollution problems advanced A level organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Ethyl-3,4-dimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The nuclear magnetic resonance (NMR) spectral data presented in this document for 3-Ethyl-3,4-dimethylheptane is predicted based on established chemical shift theory and analysis of structurally similar compounds. As of the time of this writing, publicly available, experimentally verified spectra for this specific molecule could not be located.

Introduction

3-Ethyl-3,4-dimethylheptane is a saturated acyclic hydrocarbon with the molecular formula C₁₁H₂₄. As an alkane, its structure consists of sp³ hybridized carbon atoms and hydrogen atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra of 3-Ethyl-3,4-dimethylheptane, a general experimental protocol for acquiring such spectra, and a visual representation of the molecular structure with assignments.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data is based on the analysis of the molecular structure of 3-Ethyl-3,4-dimethylheptane, which features a chiral center at the C4 position. This chirality can lead to magnetic non-equivalence for otherwise similar protons and carbons, resulting in more complex spectra. For the purpose of this guide, some of these more subtle complexities are simplified in the predicted multiplicities.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

| H-1 (CH₃) | ~ 0.88 | 3H | Triplet (t) |

| H-2 (CH₂) | ~ 1.25 | 2H | Multiplet (m) |

| H-4 (CH) | ~ 1.50 | 1H | Multiplet (m) |

| H-5 (CH₂) | ~ 1.10 - 1.30 | 2H | Multiplet (m) |

| H-6 (CH₂) | ~ 1.10 - 1.30 | 2H | Multiplet (m) |

| H-7 (CH₃) | ~ 0.90 | 3H | Triplet (t) |

| C3-ethyl-CH₂ | ~ 1.40 | 2H | Multiplet (m) |

| C3-ethyl-CH₃ | ~ 0.85 | 3H | Triplet (t) |

| C3-methyl (CH₃) | ~ 0.82 | 3H | Singlet (s) |

| C4-methyl (CH₃) | ~ 0.84 | 3H | Doublet (d) |

Note: Protons on aliphatic (alkyl) groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 14.2 |

| C2 | ~ 23.0 |

| C3 (quaternary C) | ~ 41.8 |

| C4 (CH) | ~ 45.5 |

| C5 | ~ 29.8 |

| C6 | ~ 20.5 |

| C7 | ~ 14.5 |

| C3-ethyl-CH₂ | ~ 25.0 |

| C3-ethyl-CH₃ | ~ 8.5 |

| C3-methyl | ~ 23.5 |

| C4-methyl | ~ 15.0 |

Note: In ¹³C NMR spectroscopy, sp³-hybridized carbons generally absorb from 0 to 90 δ.[2] The chemical shifts of quaternary, methine, methylene, and methyl carbons in alkanes typically appear in distinct, though sometimes overlapping, regions of the spectrum.[1]

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like 3-Ethyl-3,4-dimethylheptane is as follows:

1. Sample Preparation

-

Sample Quantity: For a ¹H NMR spectrum, approximately 5-25 mg of the compound is required.[3] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance and sensitivity of the ¹³C isotope.[3]

-

Solvent: The sample should be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3]

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added to the solvent. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shifts.[3]

-

Filtration: To ensure a high-quality spectrum with sharp lines, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.

-

Tube and Cap: Use clean and dry NMR tubes and caps (B75204) to avoid contamination.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The data would be acquired on a high-field NMR spectrometer, for example, a 400 or 500 MHz instrument.

-

Locking and Shimming: The spectrometer's lock system uses the deuterium (B1214612) signal from the solvent to maintain a stable magnetic field. The process of shimming involves adjusting the magnetic field to make it as homogeneous as possible across the sample, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

A standard one-pulse experiment is typically used.

-

The receiver gain is optimized to maximize the signal without causing receiver overload.

-

A sufficient number of scans (e.g., 8 to 16) are averaged to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is standard, which results in a spectrum of singlets for each unique carbon atom.

-

Due to the low sensitivity of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

The receiver gain is adjusted accordingly.

-

3. Data Processing

-

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline is corrected to be flat.

-

The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.

Mandatory Visualization

The following diagram illustrates the molecular structure of 3-Ethyl-3,4-dimethylheptane with the carbon atoms labeled to correspond with the assignments in the predicted data tables.

Caption: Molecular structure of 3-Ethyl-3,4-dimethylheptane with carbon assignments.

References

An In-depth Technical Guide to the Natural Occurrence of C11H24 Isomers in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane (B72203) (C11H24), an acyclic alkane, exists as 159 structural isomers.[1][2] In the context of crude oil, these isomers are significant components of the gasoline and kerosene (B1165875) fractions. Their distribution and relative abundance are not random; they are governed by the original organic matter (kerogen type), the thermal maturity of the source rock, and any subsequent alteration processes such as biodegradation.[3][4] Consequently, the isomeric pattern of undecane serves as a valuable set of biomarkers in petroleum forensics and geochemistry.[5][6] This guide provides a comprehensive overview of the natural occurrence of C11H24 isomers in crude oil, detailing their geochemical significance and the analytical methodologies used for their characterization.

Natural Occurrence and Distribution of C11H24 Isomers

The isomers of undecane found in crude oil can be broadly categorized into n-alkanes (n-undecane) and branched alkanes. The distribution of these isomers is a fingerprint of the oil's history.

-

n-Undecane: As a straight-chain alkane, n-undecane is a common constituent of most crude oils.[7] Its relative abundance can be influenced by the source organic matter.

-

Branched Isomers: The numerous branched isomers of undecane, such as methyldecanes and dimethylnonanes, are also present.[1] The degree and position of branching are influenced by the thermal cracking of larger molecules during catagenesis.

The relative abundance of n-alkanes to branched alkanes is a key indicator of thermal maturity and biodegradation.[4] Generally, as thermal maturity increases, the proportion of branched isomers tends to increase up to a certain point due to the cracking of larger n-alkanes. However, in cases of biodegradation, n-alkanes are preferentially consumed by microorganisms, leading to an enrichment of the more resistant branched and cyclic alkanes.

Quantitative Data on C11H24 Isomer Distribution

The precise quantification of all 159 isomers of undecane in a crude oil sample is analytically challenging.[8] However, gas chromatography-based techniques can provide detailed information on the distribution of major isomer groups. The following table summarizes representative data on the relative abundance of n-undecane and the sum of its branched isomers in crude oils of varying characteristics.

| Crude Oil Type | Source Rock Type | Thermal Maturity | n-Undecane (Relative Abundance %) | Branched C11 Isomers (Relative Abundance %) | Data Source |

| Light Sweet Crude | Marine Shale | Mature | 65-75 | 25-35 | Fictional Representative Data |

| Heavy Sour Crude | Carbonate | Immature | 40-50 | 50-60 | Fictional Representative Data |

| Biodegraded Oil | Sandstone Reservoir | Mature | <10 | >90 | Fictional Representative Data |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary significantly depending on the specific crude oil sample.

Geochemical Significance of C11H24 Isomers

The isomeric distribution of undecane and its neighboring alkanes provides critical information for petroleum system analysis:

-

Oil-Source Rock Correlation: The specific pattern of branched alkanes can be used to correlate an oil sample with its source rock, as the initial distribution is inherited from the precursor organic matter.[4]

-

Thermal Maturity Assessment: Ratios of specific isomers, particularly those involving thermodynamically more stable branched structures, can be calibrated to reflect the thermal stress experienced by the source rock.[5]

-

Biodegradation Assessment: The pristane/phytane ratio is a classic indicator, but the relative depletion of n-alkanes compared to branched isomers across the C10-C15 range provides a clear indication of the extent of biodegradation.[4]

Experimental Protocols for the Analysis of C11H24 Isomers

The primary analytical technique for the separation and quantification of C11H24 isomers in crude oil is Gas Chromatography-Mass Spectrometry (GC-MS).[6][9] More advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide even greater resolution of complex isomeric mixtures.[5][10]

Detailed Methodology for GC-MS Analysis

-

Sample Preparation:

-

A known amount of the crude oil sample is dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

The sample is then fractionated using column chromatography to separate the saturated hydrocarbons from the aromatic and polar compounds.[4][6] Alumina or silica (B1680970) gel are commonly used as the stationary phase.

-

The saturate fraction is collected and concentrated.

-

An internal standard (e.g., a deuterated alkane) is added for quantification.[11]

-

-

Gas Chromatography (GC) Separation:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1-2 µL. The injector temperature is maintained at a high temperature (e.g., 250-300 °C) to ensure complete vaporization of the sample.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of sufficient length (e.g., 30-60 m) is used to separate the isomers based on their boiling points and interaction with the stationary phase.[12]

-

Oven Temperature Program: A programmed temperature ramp is employed to elute the compounds in order of increasing boiling point. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a final temperature of around 300 °C.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization: Electron Impact (EI) ionization is the most common method, using a standard energy of 70 eV.[12] This causes fragmentation of the molecules into characteristic patterns.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).[6]

-

Data Acquisition: The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum of each eluting compound, or in selected ion monitoring (SIM) mode to increase sensitivity for specific target ions.[6]

-

-

Data Analysis:

-

Identification: Isomers are identified by comparing their retention times and mass spectra to those of authentic standards or to spectral libraries (e.g., NIST).

-

Quantification: The peak area of each identified isomer is integrated and compared to the peak area of the internal standard to determine its concentration.[9]

-

Visualizations

Experimental Workflow for C11H24 Isomer Analysis

Caption: A typical experimental workflow for the analysis of C11H24 isomers in crude oil.

Logical Relationship Between Thermal Maturity and Alkane Distribution

Caption: The influence of thermal maturity on the distribution of n-alkanes and branched alkanes.

References

- 1. benchchem.com [benchchem.com]

- 2. Undecane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jofamericanscience.org [jofamericanscience.org]

- 5. leco.co.jp [leco.co.jp]

- 6. agilent.com [agilent.com]

- 7. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quantification of isomerically summed hydrocarbon contributions to crude oil by carbon number, double bond equivalent, and aromaticity using gas chromatography with tunable vacuum ultraviolet ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

- 12. gsm.org.my [gsm.org.my]

An In-depth Technical Guide on the Boiling Point of 3-Ethyl-3,4-dimethylheptane

This guide provides a comprehensive overview of the physicochemical properties of 3-Ethyl-3,4-dimethylheptane, with a specific focus on its boiling point. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines experimental methodologies for boiling point determination, and illustrates the structure-property relationships that govern this critical physical constant.

Physicochemical Properties of 3-Ethyl-3,4-dimethylheptane

3-Ethyl-3,4-dimethylheptane is a branched-chain alkane with the molecular formula C11H24.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the third position and methyl groups at the third and fourth positions.[1] This colorless liquid is utilized in various industrial applications, including as a reference compound in gas chromatography, in solvent formulations, and as a fuel additive, owing to its characteristic volatility and low melting point.[2]

Table 1: Quantitative Data for 3-Ethyl-3,4-dimethylheptane

| Property | Value | Source |

| IUPAC Name | 3-Ethyl-3,4-dimethylheptane | [3] |

| CAS Registry Number | 61868-34-6 | [2][3][4] |

| Molecular Formula | C11H24 | [1][2][3] |

| Molecular Weight | 156.31 g/mol | [1][2][3] |

| Boiling Point | 189.8 °C (373.95 K) | [1] |

| Alternate Boiling Point | 190 °C | [5] |

| Density | 0.778 g/mL | [5] |

| Molar Volume | 200.9 mL/mol | [5] |

| Refractive Index | 1.436 | [5] |

Experimental Protocol for Boiling Point Determination: The Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the determination of the boiling point of a small sample of an organic compound like 3-Ethyl-3,4-dimethylheptane, the Thiele tube method is a common and efficient technique.[6]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

Sample of 3-Ethyl-3,4-dimethylheptane (~0.5 mL)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the liquid sample, 3-Ethyl-3,4-dimethylheptane.[6]

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.[6]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[6]

-

Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with mineral oil until the side arm is about two-thirds full.

-

Immersion: Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil. The top of the sample should be below the top level of the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.[6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.[6]

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool. The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

-

Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.[6]

Structure-Property Relationships: Factors Influencing Alkane Boiling Points

The boiling points of alkanes are primarily determined by the strength of intermolecular van der Waals forces, specifically London dispersion forces.[8] These forces are influenced by the molecule's surface area and polarizability. The following diagram illustrates the relationship between molecular structure and boiling point in alkanes.

Caption: Relationship between molecular properties and boiling point in alkanes.

As molecular weight increases, the number of electrons also increases, leading to stronger London dispersion forces and a higher boiling point.[9] However, for isomers like 3-Ethyl-3,4-dimethylheptane, increased branching leads to a more compact, spherical shape. This reduces the available surface area for intermolecular contact, weakening the van der Waals forces and resulting in a lower boiling point compared to a straight-chain alkane of the same molecular weight.[7]

References

- 1. 3-ethyl-3,4-dimethylheptane [chemister.ru]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Ethyl-3,4-dimethylheptane | C11H24 | CID 19848562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ethyl-3,4-dimethylheptane | CAS#:61868-34-6 | Chemsrc [chemsrc.com]

- 5. 3-ethyl-3,4-dimethylheptane [stenutz.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of Branched Alkanes in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of branched alkanes in organic solvents. It delves into the core principles governing these interactions, presents available quantitative data, and outlines detailed experimental protocols for solubility determination. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with these compounds.

Core Principles of Branched Alkane Solubility

The solubility of branched alkanes in organic solvents is primarily governed by the principle of "like dissolves like," where nonpolar solutes, such as alkanes, exhibit higher solubility in nonpolar solvents.[1][2][3][4][5][6][7][8][9][10][11][12] The dissolution process is a thermodynamic equilibrium involving the overcoming of intermolecular forces within the pure solute and solvent and the formation of new interactions between the solute and solvent molecules. For alkanes and nonpolar organic solvents, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force.[2][3][5][6][11][13][14][15]

The Effect of Branching

A key structural feature influencing the solubility of alkanes is the degree of branching. Generally, for a given number of carbon atoms, a branched alkane is more soluble in organic solvents than its straight-chain (n-alkane) isomer.[13] This can be attributed to the following factors:

-

Crystal Lattice Energy: Branched alkanes often have a less ordered and less stable crystal lattice structure compared to their linear counterparts. The irregular shape of branched molecules hinders efficient packing, resulting in weaker intermolecular forces within the solid state.[13] Consequently, less energy is required to break apart the solute molecules and allow them to be solvated by the solvent.

-

Melting Point: The less efficient packing of branched alkanes generally leads to lower melting points compared to n-alkanes of the same carbon number. A lower melting point is often correlated with higher solubility as less energy is needed to transition from the solid to the liquid (dissolved) state. However, highly symmetrical branched molecules, such as 2,2-dimethylpropane (neopentane), can exhibit unusually high melting points due to their ability to form a more ordered crystal lattice.[14]

-